molecular formula C11H12FN3O B4677819 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine

4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine

Cat. No. B4677819
M. Wt: 221.23 g/mol
InChI Key: KZZQBVQMDGLUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine, also known as FMMP, is a chemical compound that belongs to the pyrazole class of compounds. It is a synthetic compound that has been developed for research purposes and has shown potential in various scientific applications. In

Mechanism of Action

The exact mechanism of action of 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine is not fully understood. However, it is believed to act as a selective inhibitor of the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood, anxiety, and pain perception. By inhibiting the reuptake of these neurotransmitters, 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine may increase their availability in the brain, leading to an improvement in mood and a reduction in pain perception.
Biochemical and Physiological Effects:
4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to an improvement in mood and a reduction in pain perception. 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine has also been shown to have anxiolytic and antidepressant effects, and may be useful in the treatment of conditions such as anxiety disorders and depression.

Advantages and Limitations for Lab Experiments

4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine has also been shown to have a high degree of selectivity for the reuptake of serotonin and norepinephrine, making it a useful tool for studying the effects of these neurotransmitters on mood and pain perception.
However, there are also some limitations to the use of 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine in lab experiments. One limitation is that the exact mechanism of action of 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine is not fully understood, which may make it difficult to interpret the results of experiments. Additionally, 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for the study of 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine. One potential direction is the further investigation of its potential as a therapeutic agent for conditions such as anxiety disorders and depression. Another potential direction is the study of its effects on other neurotransmitters and their receptors, which may provide insights into its mechanism of action. Additionally, the development of new synthetic compounds based on 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine may lead to the discovery of new and more effective therapeutic agents for a variety of conditions.

Scientific Research Applications

4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine has shown potential in various scientific applications, including neuroscience, pharmacology, and medicinal chemistry. It has been studied for its potential as an antidepressant, anxiolytic, and analgesic agent. 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine has also been investigated for its potential as a therapeutic agent for conditions such as neuropathic pain, anxiety disorders, and depression.

properties

IUPAC Name

4-(4-fluorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c1-16-6-9-10(11(13)15-14-9)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H3,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZQBVQMDGLUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=NN1)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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